molecular formula C10H11NS B1630384 2,4,6-Trimethylphenyl isothiocyanate CAS No. 6095-82-5

2,4,6-Trimethylphenyl isothiocyanate

Cat. No. B1630384
CAS RN: 6095-82-5
M. Wt: 177.27 g/mol
InChI Key: KKYMYPLVBCVDPL-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is also known by other names such as 2-Isothiocyanato-1,3,5-trimethylbenzene and mesityl isothiocyanate .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylphenyl isothiocyanate consists of a benzene ring substituted with three methyl groups and one isothiocyanate group . The IUPAC name for this compound is 2-isothiocyanato-1,3,5-trimethylbenzene . The InChIKey, a unique identifier for the compound, is KKYMYPLVBCVDPL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,6-Trimethylphenyl isothiocyanate is 177.27 g/mol . It has a computed XLogP3-AA value of 4.4, which is a measure of its lipophilicity . This compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and the monoisotopic mass are both 177.06122053 g/mol . The topological polar surface area is 44.4 Ų . The compound has a complexity of 184 .

Scientific Research Applications

Chemical Reaction and Synthesis

  • 2,4,6-Trimethylphenyl isothiocyanate has been utilized in various chemical synthesis processes. For instance, it has been involved in the reversible insertion into a P-P bond of nickel-substituted bicyclo[1.1.0]tetraphosphabutanes, forming bicyclo[3.1.0]heterohexane structures (Pelties, Ehlers, & Wolf, 2016). Additionally, its derivatives have been used in the synthesis of a photosensitive thiocyanate-functionalized trialkoxysilane for patterned surface modifications (Lex et al., 2008).

Material Science and Surface Modification

  • In the field of material science, compounds containing 2,4,6-trimethylphenyl isothiocyanate have been synthesized for various applications. This includes the development of novel ruthenium(II) azoimine-diphosphine mixed-ligand complexes, which are characterized for their electrochemical and spectroscopic properties (Al-Noaimi et al., 2008). Additionally, its use in modifying oxidized silicon surfaces and its reaction with propylamine has been researched, showing potential for surface chemistry applications (Lex et al., 2008).

Biomedical Research

  • In biomedical research, an isothiocyanate-functionalized tetraphenylethene was synthesized using 2,4,6-trimethylphenyl isothiocyanate for specific mitochondrial imaging. This compound showed high specificity and photostability, making it useful for real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).

Catalysis and Reaction Mechanisms

  • 2,4,6-Trimethylphenyl isothiocyanate has also been investigated in the context of catalysis and reaction mechanisms. For example, its role in the synthesis of P-stereogenic diarylphosphinites via palladium-catalyzed enantioselective addition to benzoquinones has been explored (Huang, Li, Leung, & Hayashi, 2014).

Environmental and Geological Studies

  • The compound has been used in environmental and geological studies, such as its application in maturity indicators in sediment analysis from the Liaohe Basin, East China (Li, Zhong, Shi, Zhu, & Tang, 2013).

Synthesis of Novel Compounds

  • Additionally, 2,4,6-trimethylphenyl isothiocyanate has been instrumental in the synthesis of new chemical entities. This includes the creation of new polycondensed heterocycles and the development of N-phosphorylated thioureas, which have potential applications in various fields of chemistry (Calestani et al., 2001; Safin et al., 2010).

Safety And Hazards

2,4,6-Trimethylphenyl isothiocyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity and can affect the respiratory system . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

2-isothiocyanato-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYMYPLVBCVDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209779
Record name 2,4,6-Trimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenyl isothiocyanate

CAS RN

6095-82-5
Record name 2,4,6-Trimethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIMETHYLPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Grundmann, HD Frommeld - The Journal of Organic Chemistry, 1966 - ACS Publications
Contrary to earlier reports, aromatic nitrile oxides do add easily hydrogen halides, amines, andphenylhydra-zine. Under proper conditions they react, too, with alcohols, mercaptans, …
Number of citations: 72 pubs.acs.org
H Zinnes, RA Comes, J Shavel Jr - The Journal of Organic …, 1966 - ACS Publications
(1) H. Zinnes, RA Comes, FR Zuleski, AN Caro, and J. Shavel, Jr., J. Org. Ckem., SO, 2241 (1965). reaction is of particular interest in that it represents an example of the deacylation of a/…
Number of citations: 34 pubs.acs.org
S Abouricha, EM Rakib, N Benchat… - Synthetic …, 2005 - Taylor & Francis
New derivatives of the spiro type of pyridazines have been synthesized by 1,3‐dipolar cycloaddition of N‐aryl‐C‐ethoxycarbonylnitrile imines with pyridazin‐3(2H)‐thiones. When the …
Number of citations: 19 www.tandfonline.com
M Mochizuki, M Kori, K Kobayashi, T Yano… - Journal of medicinal …, 2016 - ACS Publications
Benzazole derivatives with a flexible aryl group bonded through a one-atom linker as a new scaffold for a corticotropin-releasing factor 1 (CRF 1 ) receptor antagonist were designed, …
Number of citations: 22 pubs.acs.org
B Kuppast, K Spyridaki, C Lynch, Y Hu… - Medicinal …, 2015 - ingentaconnect.com
Corticotropin-releasing factor (CRF) is a neurohormone that plays a crucial role in integrating the body’s overall response to stress. It appears necessary and sufficient for the organism …
Number of citations: 8 www.ingentaconnect.com
K de la Vega-Hernández, R Senatore… - Organic & …, 2019 - pubs.rsc.org
Thioformamides are easily prepared – under full chemocontrol – through the partial reduction of isothiocyanates with the in situ generated Schwartz reagent. The high electrophilicity of …
Number of citations: 24 pubs.rsc.org
HSI Sullivan, JD Parish, P Thongchai… - Inorganic …, 2019 - ACS Publications
A family of 12 zinc(II) thoureide complexes, of the general form [{L}ZnMe], [{L}Zn{N(SiMe 3 ) 2 }], and [{L} 2 Zn], have been synthesized by direct reaction of the thiourea pro-ligands i PrN(…
Number of citations: 14 pubs.acs.org
N Sarkar, R Sahoo, S Nembenna - 2022 - chemrxiv.org
An unprecedented conjugated bis-guanidinate (CBG) stabilized aluminum dihydride, [LAlH2; (L = {(ArNH)(ArN)–C=N–C=(NAr)(NHAr)}; Ar = 2,6- Et2-C6H3)] (I) catalyzed …
Number of citations: 2 chemrxiv.org
MR Islam, M Teleb, V Karageorgos, S Sakellaris… - European Journal of …, 2022 - Elsevier
Corticotropin-releasing factor (CRF) is a 41-amino-acid neuropeptide secreted from the hypothalamus and is the main regulator of the hypothalamus-pituitary-adrenocortical (HPA) axis. …
Number of citations: 1 www.sciencedirect.com
TP Dhungana, H Hashimoto, H Tobita - Dalton Transactions, 2017 - pubs.rsc.org
A base-free iron germylene complex Cp*(CO)(H)FeGeH{C(SiMe3)3} (1) was synthesised by abstraction of pyridine from a germyl complex Cp*(CO)(py)FeGeH2{C(SiMe3)3} (2), which …
Number of citations: 18 pubs.rsc.org

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